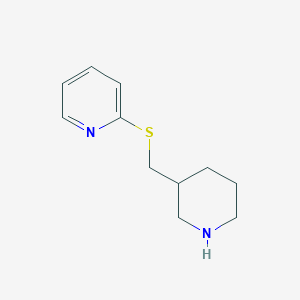
2-((Piperidin-3-ylmethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Piperidin-3-ylmethyl)thio)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyridine typically involves the reaction of 2-chloropyridine with piperidin-3-ylmethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyridine ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Nitro or halogenated pyridine derivatives
Scientific Research Applications
2-((Piperidin-3-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on neurological function.
Comparison with Similar Compounds
Similar Compounds
2-Thiopyridine: Similar structure but lacks the piperidine moiety.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Thieno[2,3-b]pyridines: Heterocyclic compounds with a sulfur atom in a different position.
Uniqueness
2-((Piperidin-3-ylmethyl)thio)pyridine is unique due to the combination of a pyridine ring and a piperidine moiety linked by a thioether bond. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H16N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |
InChI Key |
OKZVVMWLNVCZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
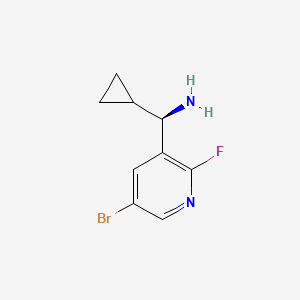

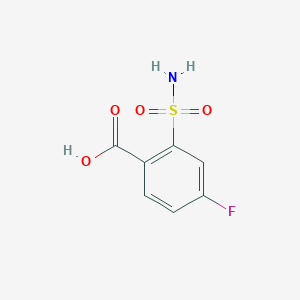


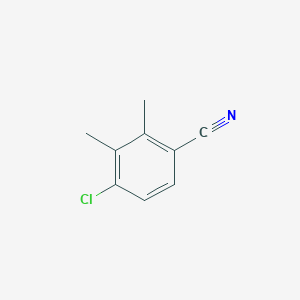
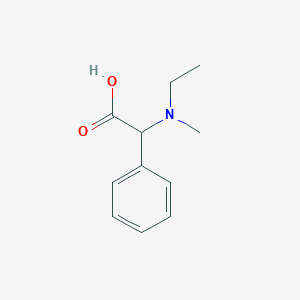
![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
![4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13001792.png)
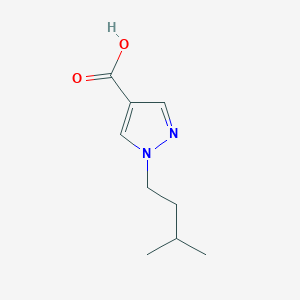


![1-Methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13001808.png)
